Acide 5-(4-hydroxyphényl)pentanoïque

Vue d'ensemble

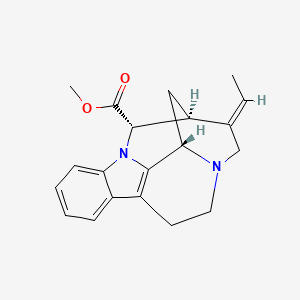

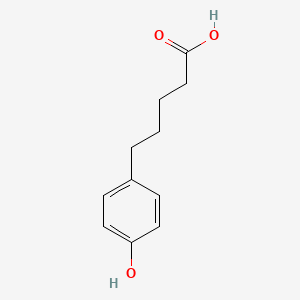

Description

5-(4-hydroxyphenyl)pentanoic acid, also known as 4-hydroxy-3-phenylpentanoic acid, is a naturally occurring compound found in some plants and animals. It is an aromatic carboxylic acid, and is structurally related to phenylalanine and tyrosine. 4-hydroxy-3-phenylpentanoic acid has been studied for its potential medical applications, as it has been shown to have anti-inflammatory, anti-oxidative, and anti-apoptotic properties. It has also been studied for its potential to be used in the synthesis of pharmaceuticals and other compounds.

Applications De Recherche Scientifique

Synthèse de biopolymères

L'acide 5-(4-hydroxyphényl)pentanoïque, également connu sous le nom d'acide diphénolique, est un précurseur précieux dans la synthèse de biopolymères. Il est dérivé de la chaîne d'approvisionnement en acide lévulinique et est considéré comme une alternative bio-sourcée au bisphénol A (BPA) en raison de sa structure similaire, mais d'un profil toxicologique plus favorable . Le composé est utilisé pour produire de nouvelles classes de résines époxy et phénoliques, ainsi que des polycarbonates, qui sont essentiels à la création de matériaux durables ayant une empreinte environnementale réduite.

Chimie médicinale

Dans le domaine de la chimie médicinale, l'this compound a été étudié pour ses propriétés pharmacologiques potentielles. Sa similitude structurelle avec le BPA, un composé ayant une activité œstrogénique connue, suggère qu'il pourrait être un candidat pour le développement de médicaments, en particulier dans la conception de composés ayant des caractéristiques spécifiques de liaison aux récepteurs .

Biotechnologie

Le rôle du composé en biotechnologie est lié à son utilisation dans la recherche en protéomique. Il sert de bloc de construction pour la synthèse de molécules complexes qui peuvent être utilisées dans l'étude des interactions et des fonctions des protéines, contribuant ainsi aux progrès de la compréhension des processus biologiques et des mécanismes des maladies .

Science des matériaux

En science des matériaux, l'this compound est utilisé pour ses propriétés de monomère dans la création de polymères à haute performance. Ces polymères ont des applications dans diverses industries, notamment l'automobile, l'aérospatiale et l'électronique, où des matériaux ayant des propriétés mécaniques et thermiques spécifiques sont requis .

Science de l'environnement

Les applications environnementales de l'this compound sont importantes, en particulier dans le développement de solutions de chimie verte. Son utilisation dans la création de plastiques biodégradables et d'adhésifs respectueux de l'environnement contribue à réduire la pollution et à promouvoir la durabilité .

Chimie analytique

En chimie analytique, l'this compound est utilisé comme composé standard ou de référence dans diverses méthodes chromatographiques et spectroscopiques. Sa structure et ses propriétés bien définies le rendent adapté à l'étalonnage des instruments et à la validation des procédures analytiques, garantissant la précision et la fiabilité de l'analyse chimique .

Pharmacologie

L'intérêt pharmacologique pour l'this compound réside dans ses effets neuroprotecteurs potentiels. Des recherches ont indiqué que des dérivés de ce composé pourraient offrir une protection contre la mort cellulaire dans les conditions neurodégénératives, ouvrant des voies pour des applications thérapeutiques .

Chimie organique

En chimie organique, l'this compound est un intermédiaire polyvalent. Il est impliqué dans diverses voies de synthèse, y compris la préparation de molécules organiques complexes. Sa réactivité et la présence de groupes fonctionnels permettent des transformations sélectives, ce qui en fait un outil précieux pour les chimistes synthétiques .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

5-(4-hydroxyphenyl)pentanoic Acid is a medium-chain fatty acid . .

Biochemical Pathways

As a medium-chain fatty acid, it may be involved in lipid metabolism and other related pathways .

Result of Action

As a medium-chain fatty acid, it may have various effects on cellular metabolism and other biological processes .

Analyse Biochimique

Biochemical Properties

5-(4-Hydroxyphenyl)pentanoic acid plays a significant role in biochemical reactions, particularly as a Bronsted acid, capable of donating a proton to an acceptor . It interacts with enzymes and proteins involved in metabolic processes, including those that facilitate the breakdown and synthesis of fatty acids. The compound’s hydroxyl group allows it to form hydrogen bonds with other biomolecules, influencing its reactivity and interactions within biological systems .

Cellular Effects

5-(4-Hydroxyphenyl)pentanoic acid affects various cell types and cellular processes. It influences cell signaling pathways by modulating the activity of enzymes and receptors involved in these pathways. This compound can alter gene expression and cellular metabolism, impacting processes such as cell growth, differentiation, and apoptosis . Its effects on cellular function are mediated through its interactions with specific proteins and enzymes within the cell.

Molecular Mechanism

At the molecular level, 5-(4-Hydroxyphenyl)pentanoic acid exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s ability to donate a proton makes it a key player in acid-base reactions, which are crucial for maintaining cellular homeostasis . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(4-Hydroxyphenyl)pentanoic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies can result in alterations in cellular processes and function.

Dosage Effects in Animal Models

The effects of 5-(4-Hydroxyphenyl)pentanoic acid vary with different dosages in animal models. At low doses, it may have beneficial effects on metabolic processes, while at high doses, it can exhibit toxic or adverse effects . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at certain dosage levels. These studies help to determine the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

5-(4-Hydroxyphenyl)pentanoic acid is involved in several metabolic pathways, including those related to fatty acid metabolism. It interacts with enzymes such as fatty acid synthase and acetyl-CoA carboxylase, influencing the synthesis and breakdown of fatty acids . The compound can also affect metabolic flux and metabolite levels, altering the balance of various biochemical reactions within the cell.

Transport and Distribution

Within cells and tissues, 5-(4-Hydroxyphenyl)pentanoic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s transport and distribution are crucial for its biological activity and effects on cellular function.

Subcellular Localization

The subcellular localization of 5-(4-Hydroxyphenyl)pentanoic acid is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects . Understanding its subcellular localization helps to elucidate its role in various cellular processes and functions.

Propriétés

IUPAC Name |

5-(4-hydroxyphenyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c12-10-7-5-9(6-8-10)3-1-2-4-11(13)14/h5-8,12H,1-4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSSJQFONKASLKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426836 | |

| Record name | 5-(4-hydroxyphenyl)pentanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4654-08-4 | |

| Record name | 5-(4-hydroxyphenyl)pentanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4654-08-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological significance of 5-(4-hydroxyphenyl)pentanoic acid as described in the research?

A1: While 5-(4-hydroxyphenyl)pentanoic acid itself is not the primary focus of the research, it is identified as a significant metabolite of 4-n-nonylphenol in rainbow trout. This finding contributes to understanding the metabolic fate of 4-n-nonylphenol, an environmental contaminant, in biological systems.

Q2: How was 5-(4-hydroxyphenyl)pentanoic acid detected and identified in the study on rainbow trout?

A2: The researchers utilized a combination of techniques for identification. Initially, radiolabeled 4-n-nonylphenol was administered to the trout, and metabolites were extracted from bile. High-performance liquid chromatography (HPLC) was employed to separate the metabolites. The presence of glucuronide conjugates was confirmed through enzymatic hydrolysis using β-glucuronidase. Finally, gas chromatography-mass spectrometry (GC-MS) analysis of derivatized metabolites (TMS and acetyl derivatives) allowed for the structural identification of 5-(4-hydroxyphenyl)pentanoic acid as one of the key metabolites.

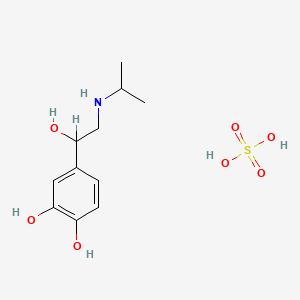

Q3: The research mentions "Ahppa" in relation to peptides. What is the connection between Ahppa and 5-(4-hydroxyphenyl)pentanoic acid?

A3: "Ahppa" stands for 2-amino-5-(4'-hydroxyphenyl)pentanoic acid. This amino acid is structurally very similar to 5-(4-hydroxyphenyl)pentanoic acid, with the key difference being the presence of an amino group at the 2-position in Ahppa. The research highlights the discovery of novel cyclic peptides, called largamides, in marine cyanobacteria. Some of these largamides incorporate Ahppa into their structure. The presence of Ahppa, a close analogue of 5-(4-hydroxyphenyl)pentanoic acid, in these peptides suggests a potential biosynthetic link between these compounds.

Q4: Are there any known challenges in detecting 5-(4-hydroxyphenyl)pentanoic acid or its related compound, Ahppa, in biological samples?

A4: Yes, the research on microcystins points out a significant challenge in detecting Ahppa within these cyclic peptides using standard mass spectrometry (MS) techniques. Unlike other amino acids that yield characteristic fragment ions during MS analysis, the doubly homologated side chain of Ahppa does not readily produce such diagnostic fragments. This makes it difficult to definitively identify the presence of Ahppa in microcystins solely through MS analysis, potentially leading to an underestimation of its occurrence in these toxins.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

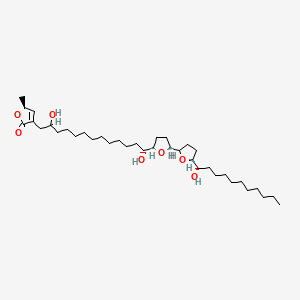

![1-O-[(Z)-tetradec-1-enyl]-2-O-[(Z)-octadec-9-enoyl]-sn-glycero-3-phosphocholine](/img/structure/B1241687.png)

![(Z)-7-[(1R,2R,5S)-2-[(E,3R,4R)-4-fluoro-3-hydroxyoct-1-enyl]-5-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B1241695.png)

![(2E,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile](/img/structure/B1241700.png)